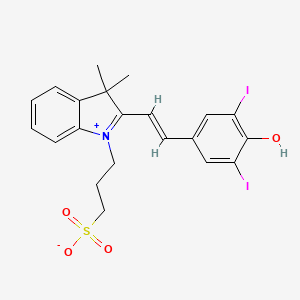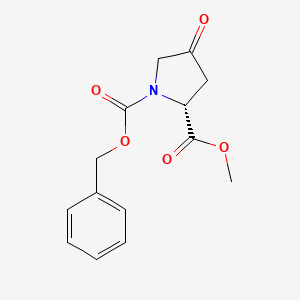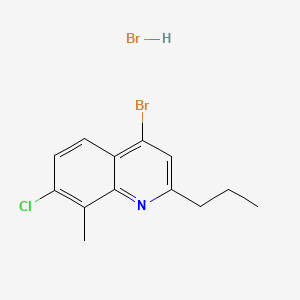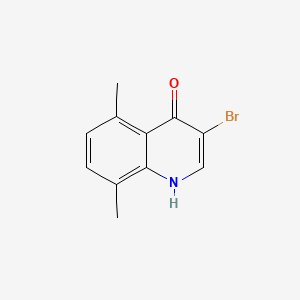
5-Iodo-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-3,4-dihydronaphthalen-1(2H)-one, also known as IDN, is a synthetic compound that belongs to the class of naphthalene derivatives. It is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in various signaling pathways and has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes. IDN has been the subject of extensive research in recent years due to its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Application in Organic Chemistry :
- Farkas et al. (2013) reported on the high-yielding synthesis of 1-carboxamido-3,4-dihydronaphthalenes via palladium-catalyzed aminocarbonylation, highlighting its chemospecific reaction and high yields in organic synthesis (Farkas et al., 2013).
- Liu et al. (2012) described a novel and efficient one-pot synthesis of 3,4-dihydronaphthalen-1(2H)-ones, emphasizing its simple procedure and good yields, useful in the preparation of 3,4-dihydronaphthalen-1(2H)-one derivatives (Liu et al., 2012).
- Zheng and Alper (2009) discussed the palladium-catalyzed cyclocarbonylation-decarboxylation of diethyl(2-iodoaryl)malonates with vinyl ketones, leading to the formation of functionalized enolic 2-acyl-3,4-dihydronaphthalenones (Zheng & Alper, 2009).
Medical and Pharmacological Research :
- Szekeres et al. (2004) identified a series of substituted 3,4-dihydronaphthalen-1(2H)-ones with high binding affinity for the benzodiazepine site of GABAA receptors, suggesting potential applications in neuropharmacology (Szekeres et al., 2004).
- Barlow et al. (2011) investigated cyclic analogues of 4-amino-3,4-dihydronaphthalen-1(2H)-ones for mast cell stabilizing activity, indicating their potential in treating allergic and inflammatory conditions (Barlow et al., 2011).
- Wang et al. (2017) designed and synthesized 3,4-dihydronaphthalen-1(2H)-one derivatives as Bcl-2 inhibitors, showing promise in cancer treatment (Wang et al., 2017).
Natural Products and Chemical Biology :
- Sang et al. (2017) isolated a novel 3,4-dihydronaphthalen-1(2H)-one with spiro-butyrolactone from an endophytic fungus, indicating its potential in the discovery of new natural products (Sang et al., 2017).
Propriétés
IUPAC Name |
5-iodo-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSAKKGZKAQYEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2I)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670463 |
Source


|
| Record name | 5-Iodo-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
1199782-87-0 |
Source


|
| Record name | 3,4-Dihydro-5-iodo-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199782-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B598799.png)
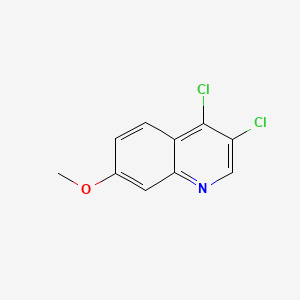
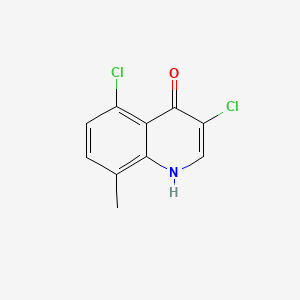
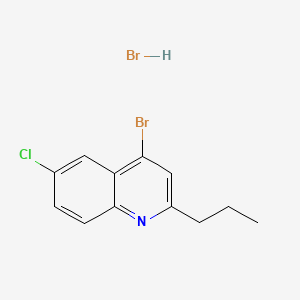
![3-[(Prop-2-en-1-yl)selanyl]-L-alanine](/img/structure/B598804.png)
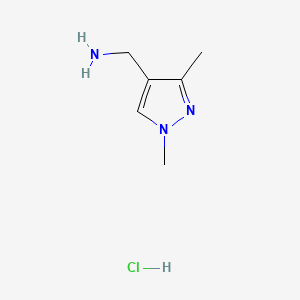
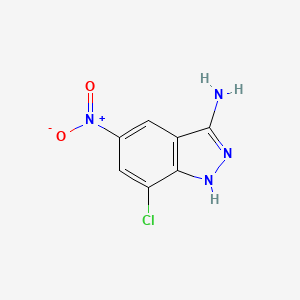

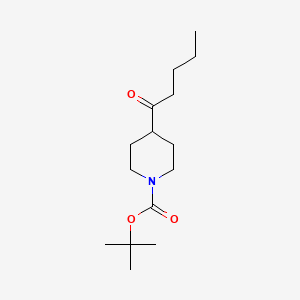
![Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B598810.png)
